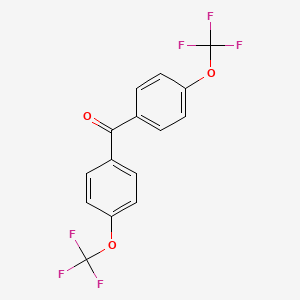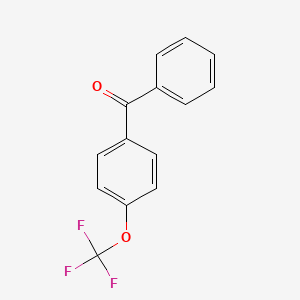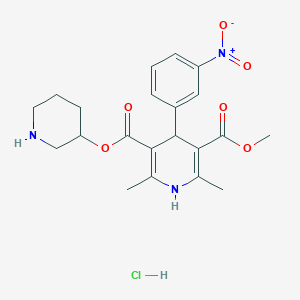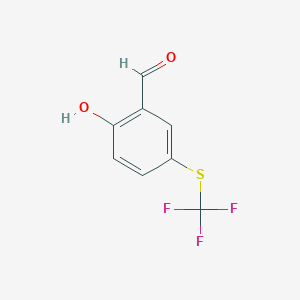
5-(2-Methoxyphenyl)-1-pentene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxyphenyl)-1-pentene (also known as 5-Methoxyphenylpent-1-ene or 5-MPP) is an organic compound that is widely used in scientific research due to its high purity (97%) and its versatile properties. This compound has been studied for its various applications, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
5-MPP has been used in a variety of scientific applications, including as a substrate in enzymatic reactions, as a starting material in the synthesis of other compounds, and as a model compound in the study of organic reactions. It has also been used in the study of the structure and function of enzymes, as well as in the investigation of the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of 5-MPP is not yet fully understood. However, it is known that 5-MPP can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 5-MPP can act as an activator of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
5-MPP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 5-MPP has been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Furthermore, 5-MPP has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-MPP in lab experiments is its high purity (97%) and its versatility. Additionally, 5-MPP is easy to obtain and can be synthesized from readily available starting materials. However, one limitation of 5-MPP is that it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
The future of 5-MPP is promising, as it has a variety of potential applications in scientific research. For example, 5-MPP could be used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes. Additionally, 5-MPP could be used in the synthesis of other compounds, such as pharmaceuticals. Finally, 5-MPP could be used to study the biochemical and physiological effects of drugs.
Méthodes De Synthèse
5-MPP can be synthesized from the reaction of 2-methoxyphenylmagnesium bromide and 1-pentene in the presence of anhydrous tetrahydrofuran (THF) as the solvent. The reaction is carried out at room temperature and the yield of the product is typically over 90%. The resulting product is then purified by column chromatography using a silica gel column, resulting in a pure product with a purity of 97%.
Propriétés
IUPAC Name |
1-methoxy-2-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h3,6-7,9-10H,1,4-5,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBKCURTWCZWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)
![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)
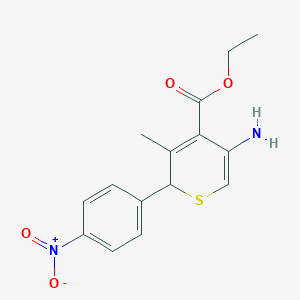
![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)
